molecular formula C10H19NO2 B13491670 2,2-Dimethoxy-6-azaspiro[3.5]nonane

2,2-Dimethoxy-6-azaspiro[3.5]nonane

Cat. No.: B13491670
M. Wt: 185.26 g/mol
InChI Key: UVXOHTUNZKFEPM-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-6-azaspiro[3.5]nonane: is a spirocyclic compound characterized by a unique structural arrangement. It is a spirocyclic lactam with a molecular formula of C10H19NO3 and a molecular weight of 201.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-6-azaspiro[3.5]nonane involves multiple steps. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another approach involves the ring-closure of 2,2’-(oxetane-3,3-diyl)bis(ethan-1-ol) through a multi-step synthesis beginning with a Wittig reaction on 3-oxetanone .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-6-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and azaspiro moieties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles .

Scientific Research Applications

Chemistry: 2,2-Dimethoxy-6-azaspiro[3.5]nonane is used as an intermediate in the synthesis of complex molecules and materials. It has been utilized in the development of novel chemical entities with potential biological activities.

Biology: In biological research, this compound has shown promise in the development of therapeutic agents. For instance, derivatives of azaspiro compounds have been explored for their anticonvulsant activity.

Medicine: The unique structural arrangement of this compound makes it a valuable scaffold for drug discovery.

Industry: In industrial applications, azaspiro compounds have been used as intermediates in the synthesis of multifunctional materials. They have also shown utility in environmental applications, such as corrosion inhibition.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2,2-Dimethoxy-7-azaspiro[3.5]nonane

Uniqueness: 2,2-Dimethoxy-6-azaspiro[3.5]nonane is unique due to its specific structural arrangement and functional groups. Compared to similar compounds like 2-Oxa-6-azaspiro[3.3]heptane and 2-Oxa-7-azaspiro[3.5]nonane, it offers distinct advantages in terms of metabolic robustness and hydrogen bonding capacity . These properties make it a valuable scaffold for drug discovery and other scientific research applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2,2-dimethoxy-6-azaspiro[3.5]nonane

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)6-9(7-10)4-3-5-11-8-9/h11H,3-8H2,1-2H3

InChI Key

UVXOHTUNZKFEPM-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CCCNC2)OC

Origin of Product

United States

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